Metiram
Overview
Description
Metiram is a non-systemic fungicide belonging to the ethylene bisdithiocarbamate (EBDC) group. It is widely used in agriculture to control a variety of fungal diseases on crops such as fruits, vegetables, and ornamental plants. This compound is known for its protective action against diseases like downy mildew, scab, and blight .
Mechanism of Action
Target of Action
Metiram is a non-systemic fungicide that belongs to the group of ethylenebisdithiocarbamates (EBDC). It is used to control a wide range of fungal diseases . The primary targets of this compound are various fungi that cause diseases in crops .
Mode of Action
This compound acts as a broad-spectrum, non-systemic fungicide with protective action . It has multi-site activity, meaning it can interact with multiple sites in the fungal cells . This multi-site activity reduces the risk of resistance development in the target fungi.
Biochemical Pathways
As a member of the ebdc group of fungicides, this compound is known to interfere with the normal functioning of the fungi, thereby inhibiting their growth .
Pharmacokinetics
When administered orally to animals, over 98% of the administered this compound dose was excreted within 7 days, with the majority of the dose excreted within the first 48 hours post-dosing . This suggests that this compound has low bioavailability and is rapidly excreted from the body .
Result of Action
The primary result of this compound’s action is the control of fungal diseases in crops. By inhibiting the growth of fungi, this compound prevents crop damage in the field and protects harvested crops from deterioration during storage or transport .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, its potential for particle-bound transport is medium, suggesting that it can be transported away from the application site under certain environmental conditions . Furthermore, this compound is also used in different environmental conditions worldwide, including in the EU and Australia , indicating its stability and efficacy across different climates and geographical locations.
Biochemical Analysis
Biochemical Properties
Metiram plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme glutathione S-transferase, which is involved in detoxification processes. This compound inhibits the activity of this enzyme, leading to the accumulation of toxic substances within the cells. Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase, leading to an imbalance in the cellular redox state .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In plant cells, this compound disrupts cell signaling pathways, leading to the inhibition of fungal growth. It affects gene expression by altering the transcriptional activity of genes involved in stress responses and defense mechanisms. In animal cells, this compound influences cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in energy production and an increase in oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions. For example, this compound inhibits the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of neurotransmission. Additionally, this compound induces changes in gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under normal conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound has been shown to cause chronic toxicity in various organisms, including fish and rodents. In in vitro studies, this compound has been observed to cause oxidative stress and DNA damage over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not cause significant adverse effects, but at higher doses, it can lead to toxicity and adverse health outcomes. In rodent studies, high doses of this compound have been associated with liver and kidney damage, as well as neurobehavioral changes. The threshold effects of this compound are dose-dependent, with higher doses leading to more severe toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to detoxification and oxidative stress responses. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of reactive metabolites. These metabolites can cause oxidative damage to cellular components and disrupt normal metabolic processes. This compound also affects metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to transport proteins and be distributed to different cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific compartments or organelles within the cells, such as the mitochondria and endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall effectiveness in inhibiting fungal growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metiram is synthesized through a multi-step process involving the reaction of ethylenediamine with carbon disulfide in the presence of ammonia to form ethylene bisdithiocarbamate. This intermediate is then further reacted with zinc chloride to produce the final this compound complex .
Industrial Production Methods: In industrial settings, this compound is produced by first creating a gel-like filter cake consisting of this compound and stabilizing impurities. This filter cake is then suspended in an aqueous solution and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Metiram undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ethylene thiourea, a known metabolite.
Hydrolysis: In the presence of water, this compound can hydrolyze to release carbon disulfide and other degradation products.
Common Reagents and Conditions:
Oxidizing Agents: this compound reacts with oxidizing agents to form ethylene thiourea.
Acidic Conditions: Hydrolysis of this compound is facilitated under acidic conditions.
Major Products Formed:
Ethylene Thiourea: A significant metabolite formed during the oxidation of this compound.
Carbon Disulfide: Released during the hydrolysis of this compound.
Scientific Research Applications
Metiram has been extensively studied for its toxicological effects and environmental impact. Some key research applications include:
Comparison with Similar Compounds
Mancozeb: Another EBDC fungicide used for similar applications.
Zineb: An EBDC fungicide with a similar mode of action.
Nabam: A related compound with comparable fungicidal properties.
Metiram’s unique formulation and broad-spectrum activity make it a valuable tool in agricultural practices for controlling fungal diseases.
Properties
IUPAC Name |
zinc;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S4.Zn/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHNZOICSMBGDH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S4Zn | |
Record name | ZINEB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16149 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5021465 | |
Record name | Zineb | |
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Molecular Weight |
275.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Metiram is a yellow powder. Non corrosive. Insoluble in water. Used as an fungicide., Zineb appears as an off-white powder. Used as a fungicide., Light colored solid; [ICSC], Light yellow to yellow solid; [HSDB], YELLOW POWDER., An off-white, or pale yellow powder. | |
Record name | METIRAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18175 | |
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Record name | ZINEB | |
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URL | https://cameochemicals.noaa.gov/chemical/16149 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Zineb | |
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Record name | Metiram | |
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Record name | ZINEB | |
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Boiling Point |
decomposes | |
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Flash Point |
90 °C, 194 °F | |
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Record name | ZINEB | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), Soluble in carbon disulfide, pyridine, Soluble in chloroform, Soluble in benzene, Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered., In water, about 10 mg/L at 25 °C, Soluble in pyridine (with decomposition). Practically insoluble in organic solvents (eg ethanol, acetone, benzene)., Practically insoluble in water., Solubility in water: none | |
Record name | ZINEB | |
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URL | https://cameochemicals.noaa.gov/chemical/16149 | |
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Record name | Metiram | |
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Record name | ZINEB | |
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Density |
Approx 1.74 at 20 °C | |
Record name | Zineb | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |
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Vapor Pressure |
0.00000008 [mmHg], VP: 1.0X10-7 mm Hg at 25 °C, <7.50X10-8 mm Hg at 20 °C, Less than 0.01 mPa at 20 °C, <7.4x10-8 mmHg | |
Record name | Zineb | |
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Record name | Metiram | |
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Record name | Metiram | |
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Impurities |
Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea., After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed. | |
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Color/Form |
Powder or crystals from chloroform + alcohol, Light-tan solid, WHITE POWDER OR CRYSTALS, Pale yellow powder, Light yellow solid | |
CAS No. |
9006-42-2, 12122-67-7 | |
Record name | METIRAM | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
157 °C (decomposes), Decomposes at approximately 156 °C, 314.6 °F | |
Record name | Zineb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Metiram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6705 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ZINEB | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/892 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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